6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde
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Overview
Description
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclopropane-1,3’-isochromane] core, with an aldehyde functional group at the 8’ position. The presence of the spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of spiro[cyclopropane-1,3’-isochromane] derivatives, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) and Lewis acids to facilitate the bromination process. Subsequent formylation can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and improve scalability. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base, thiols in the presence of a catalyst.
Major Products
Oxidation: 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carboxylic acid.
Reduction: 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is largely dependent on its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors through covalent bonding or non-covalent interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromospiro[cyclopropane-1,3’-indoline]
- 6’-Bromospiro[cyclopropane-1,3’-isochromane]
- 6’-Bromospiro[cyclopropane-1,3’-indole]
Uniqueness
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11BrO2 |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromospiro[1,4-dihydroisochromene-3,1'-cyclopropane]-8-carbaldehyde |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-8-5-12(1-2-12)15-7-11(8)9(4-10)6-14/h3-4,6H,1-2,5,7H2 |
InChI Key |
SEHJDNSSTSXZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3=C(CO2)C(=CC(=C3)Br)C=O |
Origin of Product |
United States |
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